Conductivity Enhancement from Cyano Substitution
The incorporation of the 3-cyano substituent on the thiophene ring significantly enhances the electrical conductivity of its iodine-doped oligomers. The oligomer derived from 2,5-dibromothiophene-3-carbonitrile exhibits conductivity values several orders of magnitude higher than the oligomer derived from the non-cyanated analog, 3-formyl-2,5-dibromothiophene [1].
| Evidence Dimension | Electrical conductivity of iodine-doped oligomers |
|---|---|
| Target Compound Data | Oligo(3-cyano-2,5-thienylene) (2c) from 2,5-dibromothiophene-3-carbonitrile: up to 8.8 × 10⁻⁸ S·cm⁻¹ |
| Comparator Or Baseline | Oligo(3-formyl-2,5-thienylene) (2a) from 3-formyl-2,5-dibromothiophene: as low as 1.8 × 10⁻¹¹ S·cm⁻¹ |
| Quantified Difference | Up to ~5000-fold increase in conductivity |
| Conditions | Ni-catalyzed dehalogenation polycondensation with zinc; iodine doping. |
Why This Matters
This demonstrates that the nitrile substituent imparts a fundamental electronic advantage, leading to a measurable, orders-of-magnitude improvement in conductivity over a closely related aldehyde-substituted analog, making it the preferred monomer for conductive materials.
- [1] Yamamoto, T., Kashiwazaki, A., & Kato, K. (1989). Polymers and oligomers with substituted 2,5‐thienylene units. Preparation and electrical conductivity properties. Macromolecular Chemistry and Physics, 190(7), 1649-1659. View Source
